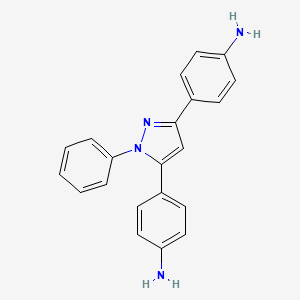

4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4 and 4’ positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or acids to facilitate the cyclization process . The aniline groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline rings.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives of 4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that certain synthesized pyrazole derivatives showed promising results against colorectal carcinoma cells, highlighting their potential as anticancer agents .

Antioxidant Properties

The antioxidant activity of pyrazole compounds is well-documented. Studies have shown that this compound and its derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that can include:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds.

- Coupling Reactions : The aniline components are coupled to the pyrazole core using various coupling agents.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.

Conductive Polymers

Compounds like this compound are explored for their potential in developing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties.

Coatings and Adhesives

The unique chemical properties of pyrazole derivatives allow them to be utilized in formulating advanced coatings and adhesives with enhanced thermal stability and adhesion characteristics.

Anticancer Research

A notable case study involved synthesizing a series of pyrazole derivatives based on the this compound structure. These compounds were tested against human cancer cell lines, revealing varying degrees of cytotoxicity. The findings suggest that modifications to the pyrazole ring can significantly influence biological activity .

Antioxidant Evaluation

In another study focused on antioxidant properties, several derivatives were synthesized and subjected to DPPH radical scavenging assays. The results indicated that some compounds exhibited antioxidant activities superior to ascorbic acid, underscoring their potential for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 4,4’-(1,3-Phenylene)bis[3,5-dimethyl-1H-pyrazole]

- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives

Uniqueness

4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two aniline groups attached to the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.

Biological Activity

4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures possess significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies have demonstrated that certain compounds exhibit activity against a range of bacterial strains including E. coli and S. aureus. For example, compounds derived from the pyrazole structure were tested against these bacteria and showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also notable. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. A specific derivative was found to be more effective than conventional chemotherapeutics like Paclitaxel in inducing cell death in gastric adenocarcinoma cells .

Case Studies

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways involved in inflammation.

- Interaction with Bacterial Cell Membranes : Disrupting the integrity of bacterial membranes leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Properties

CAS No. |

138556-28-2 |

|---|---|

Molecular Formula |

C21H18N4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[5-(4-aminophenyl)-2-phenylpyrazol-3-yl]aniline |

InChI |

InChI=1S/C21H18N4/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H,22-23H2 |

InChI Key |

BKQKVVLSJGWIOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.